molecular formula C9H8O6 B13837575 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid

Cat. No.: B13837575
M. Wt: 212.16 g/mol
InChI Key: PTOYQUWBFGYVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzenedicarboxylic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid typically involves the esterification of 1,3-benzenedicarboxylic acid derivatives followed by hydrolysis. One common method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, which is then subjected to reductive elimination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, suggesting that its synthesis is primarily conducted on a laboratory scale. The process involves standard organic synthesis techniques, including esterification, hydrolysis, and purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Similar Compounds

  • Phthalic Acid (1,2-benzenedicarboxylic acid)
  • Isophthalic Acid (1,3-benzenedicarboxylic acid)
  • Terephthalic Acid (1,4-benzenedicarboxylic acid)
  • 4-Hydroxyisophthalic Acid

Uniqueness

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

2-hydroxy-4-methoxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H8O6/c1-15-5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)

InChI Key

PTOYQUWBFGYVJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.